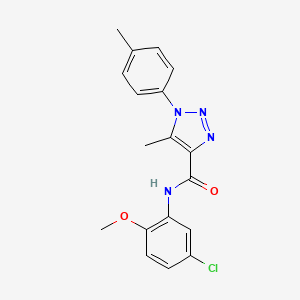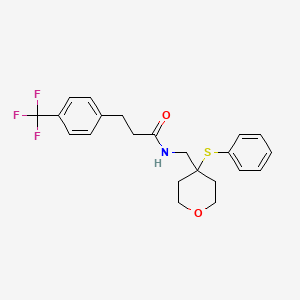
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H24F3NO2S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Approaches
Research efforts have been focused on developing efficient synthetic routes for complex molecules, including those with tetrahydro-2H-pyran and trifluoromethyl phenyl moieties. For instance, novel synthetic methodologies have been reported for generating compounds with potential anti-inflammatory, anticancer, and other biological activities, emphasizing the importance of versatile synthetic strategies in accessing a broad range of functionalized molecules for further evaluation in various biological contexts (Küçükgüzel et al., 2013).
Characterization Techniques
The characterization of such complex molecules typically involves a combination of spectral methods, ensuring the accurate determination of their structures. These methodologies are crucial for confirming the identity and purity of synthesized compounds before biological evaluation (Gennari et al., 2008).
Biological Activity and Applications
Antimicrobial Properties
Some derivatives of complex molecules with pyran and phenyl moieties have been evaluated for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. Such studies are pivotal for discovering novel compounds that could be effective against resistant strains of bacteria and fungi, contributing to the ongoing efforts to combat antimicrobial resistance (Abunada et al., 2008).
Anti-inflammatory and Analgesic Activities
The evaluation of novel compounds for anti-inflammatory and analgesic activities is a crucial area of research in medicinal chemistry. Studies have shown that certain derivatives can exhibit significant biological activities, highlighting the potential for developing new therapeutic agents that could offer improved safety and efficacy profiles for treating conditions associated with inflammation and pain (Küçükgüzel et al., 2013).
Anticancer Applications
Research into the anticancer properties of novel compounds is essential for identifying new therapeutic options for various types of cancer. The synthesis and characterization of molecules with specific structural features, such as those found in N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, can lead to the discovery of compounds with potent anticancer activities, contributing to the development of new anticancer drugs (Asegbeloyin et al., 2014).
Eigenschaften
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3NO2S/c23-22(24,25)18-9-6-17(7-10-18)8-11-20(27)26-16-21(12-14-28-15-13-21)29-19-4-2-1-3-5-19/h1-7,9-10H,8,11-16H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDQNHCKDGNJHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

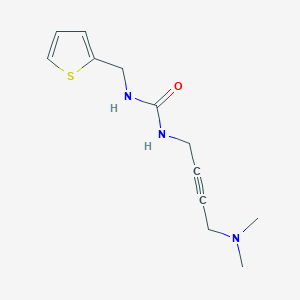
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one](/img/structure/B2392457.png)
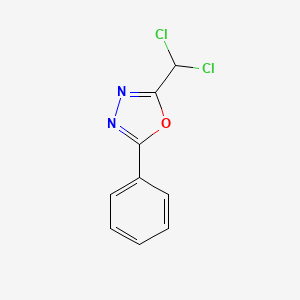
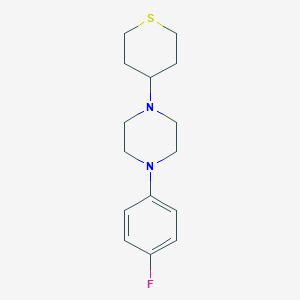
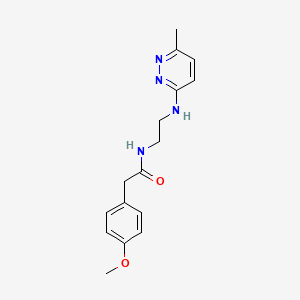
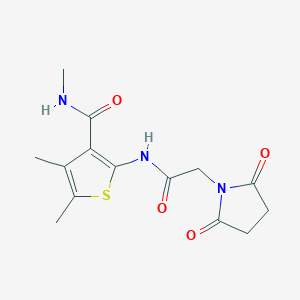
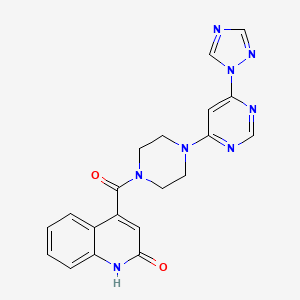
![1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2392465.png)
![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2392471.png)
![7-(2,3-Dihydroxypropyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2392472.png)
![4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate](/img/structure/B2392474.png)
![(4-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2392475.png)
